

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride physical properties

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Cat. No.: B066686

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Technical Guide: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Disclaimer: Publicly available experimental data for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** is limited. The information presented in this guide is substantially based on data for the closely related structural analog, 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride, and established chemical principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Core Physical Properties

Precise experimental values for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** are not readily available. However, physical properties can be estimated based on its structural analog, 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride. The substitution of a chloro group with a methyl group is expected to have a minor impact on the melting and boiling points.

Table 1: Physical Properties of 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride (CAS: 51362-50-6)

Property	Value
Molecular Formula	C ₁₂ H ₇ Cl ₂ NO ₂
Molecular Weight	284.10 g/mol
Melting Point	79°C
Boiling Point	369.7°C at 760 mmHg
Density	1.399 g/cm ³

Synthesis and Experimental Protocols

The synthesis of **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** can be logically approached in a two-step process. This involves the initial synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

This precursor can be synthesized via a nucleophilic aromatic substitution reaction. The hydroxyl group of p-cresol acts as a nucleophile, displacing the chlorine atom from 2-chloronicotinic acid.

Experimental Protocol:

- Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in an appropriate high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add p-cresol (1.1 equivalents) and a suitable base, such as potassium carbonate (2-3 equivalents).
- Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150°C) and monitor the progress by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

- Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude 2-(4-Methylphenoxy)nicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

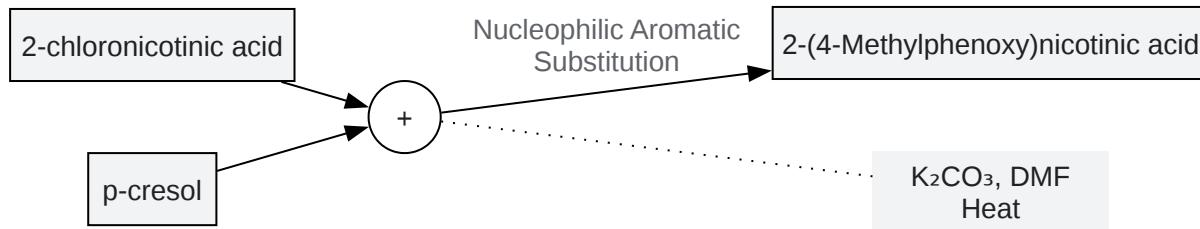
The conversion of the carboxylic acid to the acyl chloride is a standard chemical transformation. Thionyl chloride (SOCl_2) is a common and effective reagent for this purpose.

Experimental Protocol:

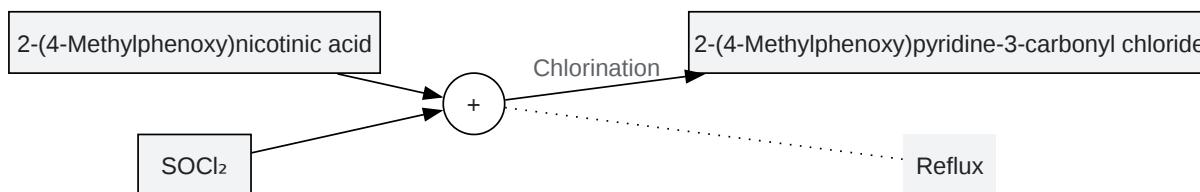
- Reaction Setup: In a fume hood, suspend 2-(4-Methylphenoxy)nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl_2). A catalytic amount of DMF can be added to facilitate the reaction.
- Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
- Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The resulting crude **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization, though its reactive nature makes purification challenging.

Visualized Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride**.

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Caption: Step 1: Synthesis of the carboxylic acid precursor.

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Caption: Step 2: Conversion to the final acyl chloride product.

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